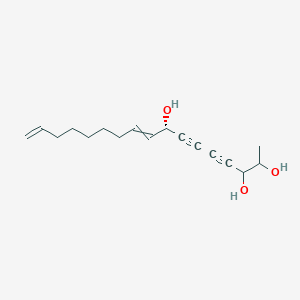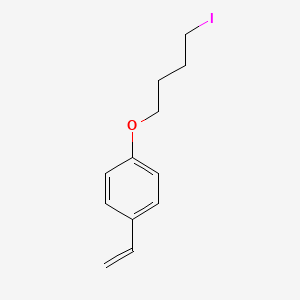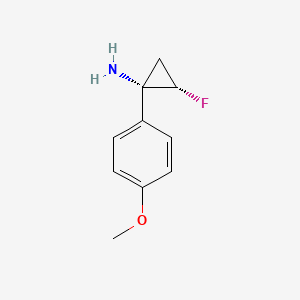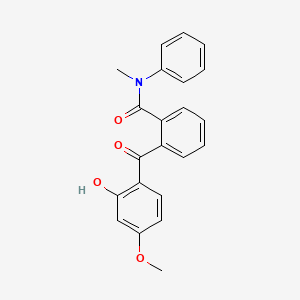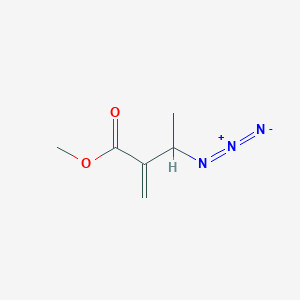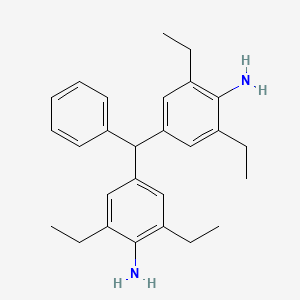
4,4'-(Phenylmethylene)bis(2,6-diethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Phenylmethylene)bis(2,6-diethylaniline) is an organic compound with the molecular formula C21H30N2. It is also known by its synonym, 4,4’-Diamino-3,3’,5,5’-tetraethyldiphenylmethane . This compound is primarily used as a curing agent for polyurethanes and epoxies, and as a precursor for polyamides .
Preparation Methods
The synthesis of 4,4’-(Phenylmethylene)bis(2,6-diethylaniline) involves the condensation of 2,6-diethylaniline with formaldehyde. The process begins by dissolving 2,6-diethylaniline in water and adding hydrochloric acid to form the hydrochloride salt. Formaldehyde is then added dropwise, and the mixture is heated to induce the condensation reaction. After the reaction is complete, the mixture is neutralized with a base, and the product is purified through decolorization, dehydration, crystallization, and granulation .
Chemical Reactions Analysis
4,4’-(Phenylmethylene)bis(2,6-diethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-(Phenylmethylene)bis(2,6-diethylaniline) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(Phenylmethylene)bis(2,6-diethylaniline) involves its ability to act as a cross-linking agent. In polyurethanes and epoxies, it reacts with isocyanates and epoxide groups, respectively, to form strong covalent bonds. This cross-linking enhances the mechanical properties and thermal stability of the resulting polymers . The molecular targets and pathways involved in its action depend on the specific application and the nature of the polymer matrix.
Comparison with Similar Compounds
4,4’-(Phenylmethylene)bis(2,6-diethylaniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(2,6-dimethylaniline): This compound has methyl groups instead of ethyl groups, which affects its reactivity and properties.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): This compound has chlorine atoms, which can influence its chemical behavior and applications.
The uniqueness of 4,4’-(Phenylmethylene)bis(2,6-diethylaniline) lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for various industrial applications .
Properties
CAS No. |
863778-72-7 |
|---|---|
Molecular Formula |
C27H34N2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-[(4-amino-3,5-diethylphenyl)-phenylmethyl]-2,6-diethylaniline |
InChI |
InChI=1S/C27H34N2/c1-5-18-14-23(15-19(6-2)26(18)28)25(22-12-10-9-11-13-22)24-16-20(7-3)27(29)21(8-4)17-24/h9-17,25H,5-8,28-29H2,1-4H3 |
InChI Key |
NHIFQBMOLOYODQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C(C2=CC=CC=C2)C3=CC(=C(C(=C3)CC)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
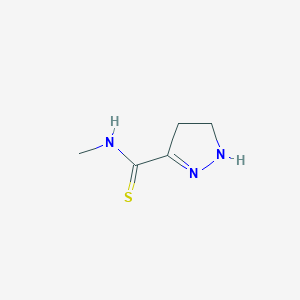
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)

![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
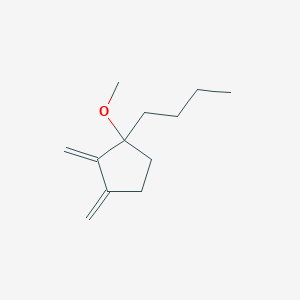
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
